2-(2-Chloro-4-fluorophenoxy)acetohydrazide
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Description
2-(2-Chloro-4-fluorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8ClFN2O2 . It has a molecular weight of 218.61 g/mol .
Molecular Structure Analysis
The InChI code for 2-(2-Chloro-4-fluorophenoxy)acetohydrazide is 1S/C8H8ClFN2O2/c9-6-3-5(10)1-2-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(2-Chloro-4-fluorophenoxy)acetohydrazide is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Environmental Behavior and Degradation 2-(2-Chloro-4-fluorophenoxy)acetohydrazide, as a chemical entity, shares structural similarities with several phenoxy herbicides and chlorinated phenols, which have been extensively studied for their environmental fate and behavior. Research into compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs has demonstrated the importance of soil parameters such as pH, organic carbon content, and the presence of iron oxides in determining their sorption and degradation in the environment (Werner, Garratt, & Pigott, 2012). This information can be relevant for understanding the environmental fate of 2-(2-Chloro-4-fluorophenoxy)acetohydrazide, given the structural and functional similarities.
Photodegradation in Aquatic Environments The behavior and transformation of phenoxy acids in aquatic environments have been the subject of significant research. Studies have shown that these compounds are highly soluble in water and exhibit mobility, leading to their presence in surface and groundwater. Phenoxy acids, including those structurally related to 2-(2-Chloro-4-fluorophenoxy)acetohydrazide, can undergo degradation through processes such as hydrolysis, biodegradation, and photodegradation. The efficiency of photodegradation, in particular, has been noted to vary depending on the form of the compound, indicating that structural variations can influence environmental fate (Muszyński, Brodowska, & Paszko, 2019).
Toxicity and Environmental Impact The occurrence and transformation of phenoxy acids and their by-products in the environment have raised concerns about their potential toxic effects on aquatic life and ecosystems. Monitoring and research efforts have identified mecoprop, MCPA, dichlorprop, and 2,4-D, among others, in various aquatic systems. The toxicity of these compounds and their degradation by-products to organisms like fish, crustaceans, and algae has been documented, with certain by-products showing mutagenic and toxic properties. This highlights the importance of understanding the environmental impact and toxicity profiles of chemical compounds similar to 2-(2-Chloro-4-fluorophenoxy)acetohydrazide (Bedoux et al., 2012).
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O2/c9-6-3-5(10)1-2-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMOMGBKHBQYBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396854 |
Source
|
Record name | 2-(2-chloro-4-fluorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)acetohydrazide | |
CAS RN |
1736-80-7 |
Source
|
Record name | 2-(2-chloro-4-fluorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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